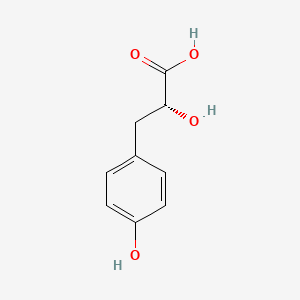

(2R)-2-羟基-3-(4-羟基苯基)丙酸

描述

Synthesis Analysis

The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid involves various strategies aimed at improving its stability and solubility. One approach includes the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative to improve its chemical stability and liposolubility, readily hydrolysable to release the bioactive danshensu. Its crystal structure and stereochemistry were determined using X-ray single-crystal diffraction analysis (Lei Chen et al., 2016). Additionally, a continuous enzymatic process has been developed for an efficient synthesis at a multikilogram scale, showcasing excellent enantiomeric excess and good overall yield, highlighting its synthetic accessibility and potential for large-scale production (Junhua Tao and K. Mcgee, 2002).

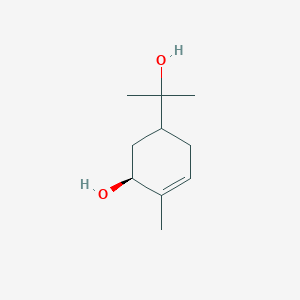

Molecular Structure Analysis

The molecular structure of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and its derivatives reveals complex three-dimensional frameworks. Studies on related compounds, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate and 4-(3-(4-acetoxyphenyl)propanoyl)-5-hydroxy-1,3-phenylene diacetate, demonstrate the presence of intramolecular and intermolecular interactions, including hydrogen bonding, which play a crucial role in controlling molecular conformation and stability (Li Wang & Rui Xu, 2022).

Chemical Reactions and Properties

The chemical reactions of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid derivatives encompass a range of transformations. For instance, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization-hydroxylation reaction showcases the reactivity of such compounds under specific conditions, providing insight into their potential chemical versatility (Shengming Ma et al., 2004).

Physical Properties Analysis

The physical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid derivatives are critical for understanding their behavior in different environments. Investigations into the vibrational spectra of related compounds, like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, through experimental and theoretical methods, have elucidated aspects of their structural dynamics and interactions (Y. Ye et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction mechanisms, of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, are highlighted in its synthetic routes and product formations. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free pathway to synthesize hydroxamic acids and ureas from carboxylic acids, demonstrating its reactive versatility and potential for further chemical modifications (Kishore Thalluri et al., 2014).

科学研究应用

抗菌剂开发

(2R)-2-羟基-3-(4-羟基苯基)丙酸: 已被探索用于创造新的抗菌剂。 该化合物的衍生物已显示出对耐多药细菌和真菌病原体(包括ESKAPE组细菌和耐药性念珠菌属)具有结构依赖性活性 。 这包括对耳念珠菌的显着活性,耳念珠菌是一种特别具有挑战性的病原体,因为它对许多抗真菌药物具有耐药性。

医药中间体

该化合物用作医药合成的中间体。 它的衍生物被用于制定针对各种疾病的药物,这是由于它的抗氧化特性 。 这种作用对于开发新药和治疗策略至关重要。

高通量筛选方法

在寻找高效药物发现的过程中,(2R)-2-羟基-3-(4-羟基苯基)丙酸已用于高通量筛选方法。 这些方法旨在优化显色反应和测定条件,从而提高药物发现过程的灵敏度和效率 。

氨基酸衍生物的合成

该化合物在合成包含4-羟基苯基部分的氨基酸衍生物中起着至关重要的作用。 这些衍生物是有希望的支架,用于开发针对耐药性微生物菌株的抗菌候选药物 。

对海洋来源放线菌的洞察

海洋来源放线菌已被证明可以产生3-苯丙酸的氯化衍生物,其中包括(2R)-2-羟基-3-(4-羟基苯基)丙酸结构的修饰。 这些衍生物已显示出显着的抗菌活性,为海洋微生物的生物合成能力提供了见解 。

抗氧化剂研究

由于其潜在的抗氧化特性,(2R)-2-羟基-3-(4-羟基苯基)丙酸正在氧化应激相关疾病的背景下进行研究。 该领域的 تحقیق ممکن است منجر به توسعه درمان برای شرایط ناشی از آسیب اکسیداتیو یا تشدید شده توسط آن شود 。

安全和危害

The compound has been classified as harmful, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用机制

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the downstream effects of these pathways requires further investigation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

生化分析

Biochemical Properties

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. For instance, hydroxylases introduce hydroxyl groups into the compound, enhancing its solubility and reactivity . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can act as a substrate for enzymes involved in oxidative stress responses, contributing to the regulation of cellular redox states .

Cellular Effects

The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the expression of genes related to antioxidant defenses, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can enhance cellular resilience against oxidative damage . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .

Molecular Mechanism

At the molecular level, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall redox balance within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in antioxidant defenses and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic activity . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses . It interacts with enzymes such as hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid to exert its effects on cellular metabolism and redox balance .

属性

IUPAC Name |

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89919-57-3 | |

| Record name | p-Hydroxyphenyl lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)

![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/no-structure.png)

![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)